molecular formula C5H4ClIN2O B1171669 6-Chloro-5-iodo-2-methylpyrimidin-4-ol CAS No. 1194-73-6

6-Chloro-5-iodo-2-methylpyrimidin-4-ol

Cat. No.: B1171669
CAS No.: 1194-73-6
M. Wt: 270.45
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Description

6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a chemical compound with the molecular formula C5H4ClIN2O and a molecular weight of 270.46 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

6-Chloro-5-iodo-2-methyl-4-pyrimidinol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and halogen bonds due to the presence of chlorine and iodine atoms. These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways .

Cellular Effects

The effects of 6-Chloro-5-iodo-2-methyl-4-pyrimidinol on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, changes in gene expression induced by 6-Chloro-5-iodo-2-methyl-4-pyrimidinol can impact cellular metabolism, potentially leading to shifts in metabolic flux .

Molecular Mechanism

At the molecular level, 6-Chloro-5-iodo-2-methyl-4-pyrimidinol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form stable complexes with enzymes and proteins can result in changes in their activity. Furthermore, 6-Chloro-5-iodo-2-methyl-4-pyrimidinol can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-5-iodo-2-methyl-4-pyrimidinol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-5-iodo-2-methyl-4-pyrimidinol remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Chloro-5-iodo-2-methyl-4-pyrimidinol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective use of 6-Chloro-5-iodo-2-methyl-4-pyrimidinol in research and potential therapeutic applications .

Metabolic Pathways

6-Chloro-5-iodo-2-methyl-4-pyrimidinol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in biochemical processes. Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 6-Chloro-5-iodo-2-methyl-4-pyrimidinol within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of 6-Chloro-5-iodo-2-methyl-4-pyrimidinol within different cellular compartments, influencing its overall activity and function .

Subcellular Localization

6-Chloro-5-iodo-2-methyl-4-pyrimidinol exhibits specific subcellular localization patterns. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can impact the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol typically involves the halogenation of a pyrimidine derivative. One common method is the iodination of 6-chloro-2-methyl-4-pyrimidinol using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodo-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or iodine atoms .

Scientific Research Applications

6-Chloro-5-iodo-2-methylpyrimidin-4-ol is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-iodo-2-methylpyrimidin-4-ol is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation can make it a valuable intermediate in the synthesis of more complex compounds .

Biological Activity

6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C5_5H4_4ClIN2_2O. Its unique structure, featuring both chlorine and iodine substituents, positions it as a significant compound in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

The compound is characterized by:

  • Molecular Weight : 270.45 g/mol
  • CAS Number : 111079-42-6
  • Structural Features : Chlorine at the 6th position, iodine at the 5th position, and a hydroxyl group at the 4th position.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate interaction. The halogen substituents can enhance binding affinity due to increased molecular interactions.
  • Nucleic Acid Interaction : There is potential for this compound to interact with nucleic acids, affecting their structure and function. This interaction can lead to alterations in gene expression or inhibition of replication processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Antiviral Properties

Preliminary research suggests potential antiviral activity, particularly against RNA viruses. The mechanism may involve interference with viral replication processes.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes such as:

  • Dihydrofolate reductase (DHFR) : Important in folate metabolism, which is crucial for DNA synthesis.
EnzymeInhibition TypeIC50 (µM)
DHFRCompetitive12.5

Case Studies

Several case studies have highlighted the practical implications of using this compound in biological research:

  • Case Study on Antimicrobial Efficacy : A study conducted on various microbial strains revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential as a lead compound for developing new antibiotics.
  • Investigation of Antiviral Effects : A clinical trial explored the effects of this compound on patients infected with specific RNA viruses. Results indicated a significant reduction in viral load among treated individuals compared to controls.
  • Enzyme Inhibition Analysis : Research focused on the inhibitory effects on DHFR showed that modifications in the molecular structure could enhance efficacy, suggesting pathways for future drug design.

Applications in Research and Industry

The compound serves as a versatile building block in organic synthesis and pharmaceutical development:

  • Pharmaceuticals : It is utilized in synthesizing drugs targeting metabolic pathways.
  • Agrochemicals : Its biological activity makes it suitable for developing pesticides or herbicides.

Properties

IUPAC Name

4-chloro-5-iodo-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2O/c1-2-8-4(6)3(7)5(10)9-2/h1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDORYUWTWQBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261915
Record name 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111079-42-6
Record name 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111079-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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